

# Abietic acid CAS number and molecular structure.

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## Compound of Interest

Compound Name: Abietic Acid

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An In-depth Technical Guide to **Abietic Acid**: CAS Number, Molecular Structure, and Experimental Protocols

## Introduction

**Abietic acid** is a diterpenoid resin acid that is the primary component of rosin, derived from the oleoresin of coniferous trees like those of the Pinus genus.[1][2][3] It serves as a crucial defensive compound for the host plant against insects and physical wounds.[1] In the scientific and pharmaceutical communities, **abietic acid** has garnered significant interest for its diverse biological activities, including anti-inflammatory, antiproliferative, antibacterial, and anticancer properties.[3][4][5][6] This technical guide provides comprehensive information on its chemical identity, molecular structure, quantitative properties, key experimental protocols, and known biological signaling pathways for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**Abietic acid** is identified by the CAS Registry Number 514-10-3.[1][4][7][8][9][10] It is also known by several synonyms, including Sylvic Acid and Rosin Acid.[4][7][8] The compound is a complex tricyclic molecule featuring two alkene groups and a carboxylic acid.[1] While insoluble in water, it is soluble in various organic solvents such as alcohol, ether, acetone, and chloroform.[10]

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **abietic acid**.

Property	Value	Source(s)
CAS Number	514-10-3	[1][4][7][8][9]
Molecular Formula	C <sub>20</sub> H <sub>30</sub> O <sub>2</sub>	[4][8][9][10]
Molecular Weight	302.45 g/mol	[8][9][10]
Purity	Often >70% or >80% in commercial preparations	[4][7][8]
Melting Point	172-175 °C	[10]
Optical Rotation [α] <sub>D</sub> <sup>24</sup>	-106° (c=1 in absolute alcohol)	[10]
UV max (in alcohol)	235 nm, 241.5 nm, 250 nm	[10]
IC <sub>50</sub> (Soybean 5-Lipoxygenase)	29.5 μM	[4]
IC <sub>50</sub> (Rat Prostate Testosterone 5α-reductase)	56 μM	[4]

## Molecular Structure

**Abietic acid** possesses a rigid tricyclic diterpene structure. Its formal chemical name is (1R,4aR,4bR,10aR)-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid.[4][10] The molecule contains four isoprene units, characteristic of a diterpenoid.[11] Its structure includes three fused rings, a carboxylic acid group, and two double bonds within the ring system, which are crucial for its chemical reactivity and biological activity.[1][11]

## Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide protocols for the isolation and analysis of **abietic acid**.

## Protocol 1: Isolation from Crude Rosin via Amine Salt Precipitation

This is a widely used method for obtaining high-purity **abietic acid**, which leverages the selective precipitation of its amine salt.[\[2\]](#)

### 1. Isomerization of Crude Rosin:

- Place 250 g of crude gum rosin into a 2-L round-bottomed flask.[\[2\]](#)
- Add 740 mL of 95% ethanol and 42 mL of concentrated hydrochloric acid.[\[2\]](#)[\[12\]](#)
- Pass a stream of carbon dioxide over the solution's surface.[\[12\]](#)
- Reflux the mixture for approximately 2 hours to convert other resin acid isomers into the more thermodynamically stable **abietic acid**.[\[2\]](#)[\[12\]](#)
- After reflux, remove the ethanol and acid, for example, by steam distillation, and decant the excess water.[\[2\]](#)

### 2. Amine Salt Formation and Purification:

- Dissolve the cooled, isomerized rosin residue (245 g) in 375 mL of acetone by heating on a steam bath.[\[12\]](#)
- To the boiling solution, slowly add 127 g of diamylamine with vigorous agitation.[\[12\]](#)
- Cool the mixture to room temperature and then in an ice bath to promote crystallization of the abietate salt.[\[2\]](#)[\[12\]](#)
- Collect the crystalline salt by vacuum filtration on a Büchner funnel and wash it with 150 mL of cold acetone.[\[2\]](#)[\[12\]](#)
- For higher purity, recrystallize the salt by dissolving it in a minimal amount of hot 95% ethanol and allowing it to cool slowly.[\[2\]](#)

### 3. Regeneration of **Abietic Acid**:

- Dissolve the purified amine salt (147 g) in 1 L of 95% ethanol.[12]
- Add 39 g of glacial acetic acid to the solution and stir.[12]
- Cautiously add 900 mL of water with vigorous agitation until crystals of **abietic acid** appear, then add the remaining water more rapidly.[12]
- Collect the precipitated **abietic acid** on a Büchner funnel and wash thoroughly with water until all acetic acid is removed.[12]
- Dry the pure acid in a vacuum desiccator.[12]



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Caption: Workflow for the isolation of **abietic acid** from crude rosin.

## Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated method for quantifying **abietic acid** in natural resins and derived cosmetic raw materials.[13]

### 1. Sample Preparation (Ultrasonic-Assisted Extraction):

- Precisely weigh 100.0 mg of the sample into a 15-mL centrifuge tube.[13]
- Add 10 mL of methanol, cap the tube, and place it in an ultrasonic bath for extraction.[13]
- After extraction, filter the solution before HPLC analysis.

## 2. Chromatographic Conditions:

- Column: Pursuit PFP (150 mm x 4.6 mm, 5.0  $\mu$ m).[13]
- Mobile Phase: Isocratic elution with Methanol: 0.1% Formic Acid in water (75:25, v/v).[13][14]
- Flow Rate: 0.7 mL/min.[13]
- Injection Volume: 10  $\mu$ L.[13]
- Detection Wavelength: 245 nm.[13]
- Retention Time: Approximately 12.5 minutes.[13]

## 3. Validation Parameters:

- The method demonstrates good linearity with a determination coefficient ( $R^2$ ) of 0.999.[13]
- Limit of Detection (LOD): 0.3 ppm.[13]
- Limit of Quantitation (LOQ): 1.0 ppm.[13]

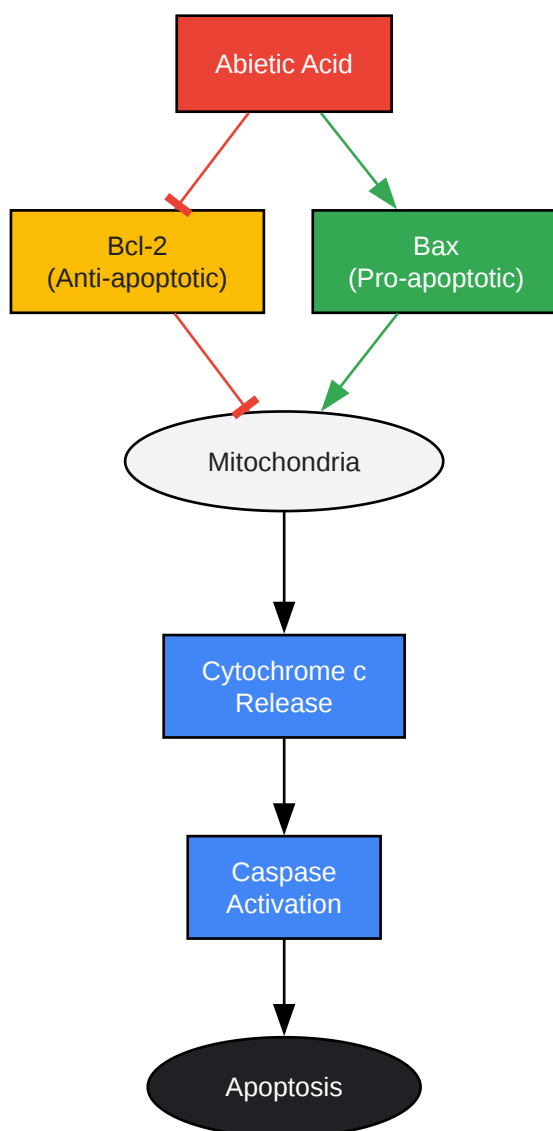
# Biological Activities and Signaling Pathways

**Abietic acid** exhibits a wide range of pharmacological effects by modulating various cellular signaling pathways.[6] Its anticancer activities are particularly well-studied, involving the induction of apoptosis and cell cycle arrest.[5][15]

## Anticancer Mechanisms

**Abietic acid** has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial-dependent) and extrinsic pathways.[5]

1. Intrinsic (Mitochondrial) Apoptosis Pathway: In breast cancer (MCF-7) and non-small cell lung cancer (NSCLC) cells, **abietic acid** upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to programmed cell death.[5]



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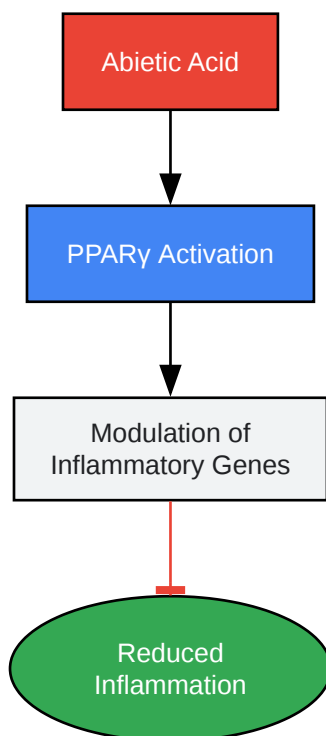
Caption: Mitochondrial-dependent apoptosis pathway induced by **abietic acid**.

2. Cell Cycle Arrest: **Abietic acid** can halt the proliferation of cancer cells by arresting the cell cycle. In human breast cancer cells (MCF-7), it causes G2/M and subG0-G1 phase arrest.[5] In certain lung cancer cell lines, it induces arrest at the G0/G1 phase.[5] This prevents cancer cells from dividing and proliferating.

## Anti-inflammatory Activity

**Abietic acid** demonstrates anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor- $\gamma$  (PPAR $\gamma$ ).[4] PPAR $\gamma$  is a nuclear receptor that plays a key role

in regulating genes involved in inflammation and lipid metabolism.[4] By activating PPAR $\gamma$ , **abietic acid** can modulate inflammatory responses.[4][6] It is also reported to have an inhibitory effect on COX-2.[6]



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Caption: Anti-inflammatory action of **abietic acid** via PPAR $\gamma$  activation.

## Conclusion

**Abietic acid** is a readily available natural diterpenoid with a well-defined chemical structure and a broad spectrum of biological activities. Its potential as a therapeutic agent, particularly in oncology and inflammatory diseases, is supported by growing preclinical evidence. The standardized protocols for its isolation and analysis provided in this guide are crucial for ensuring the quality and reproducibility of research in this field. Future investigations, guided by an understanding of its molecular pathways, may lead to the development of novel **abietic acid**-based therapeutics and applications.

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